molecular formula C29H29NO6 B12319223 Fmoc-Glu-2-phenylisopropyl ester

Fmoc-Glu-2-phenylisopropyl ester

Cat. No.: B12319223
M. Wt: 487.5 g/mol
InChI Key: UFFILNXPAXHSBT-UHFFFAOYSA-N
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Description

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, making it a valuable intermediate in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Peptide Bond: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).

    Deprotection: The Fmoc group is removed using a base such as piperidine, revealing the free amino group for further reactions.

Industrial Production Methods

In an industrial setting, the production of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is scaled up using automated peptide synthesizers. These machines can handle large quantities of reagents and perform the synthesis with high efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Peptide Synthesis

Fmoc-Glu-2-phenylisopropyl ester serves as a protecting group for the amino acid glutamic acid in solid-phase peptide synthesis (SPPS). Its use enhances the efficiency and yield of peptide chains. The compound allows for the selective deprotection of glutamic acid residues, facilitating the assembly of complex peptide structures. Research indicates that this protecting group can be selectively removed under mild conditions, making it suitable for synthesizing sensitive peptides without compromising their integrity .

Drug Development

In medicinal chemistry, this compound plays a significant role in the design of peptide-based pharmaceuticals. Its unique structural properties enable the development of drugs that target specific biological pathways, thereby improving therapeutic efficacy and reducing side effects . The compound's ability to stabilize peptide structures also contributes to the formulation of more effective drug candidates.

Bioconjugation

The compound is widely used in bioconjugation processes, where it facilitates the attachment of peptides to various biomolecules. This application is particularly valuable in developing targeted therapies and diagnostics. By enabling precise conjugation strategies, this compound aids in enhancing the efficacy of therapeutic agents and improving their delivery mechanisms .

Neuroscience Research

This compound has applications in neuroscience research, particularly in synthesizing neuropeptides. These peptides are crucial for studying neurotransmission and exploring potential treatments for neurological disorders. The compound allows researchers to create specific neuropeptide sequences that can be used to investigate receptor interactions and signaling pathways involved in various neurological conditions .

Analytical Chemistry

In analytical chemistry, this compound is utilized for developing methods to characterize peptides. Its application ensures the quality and efficacy of peptide-based products by providing reliable analytical data during the synthesis process. Techniques such as mass spectrometry and chromatography often employ this compound to analyze peptide purity and composition .

Summary Table of Applications

Application Area Description
Peptide Synthesis Protecting group for glutamic acid in SPPS; enhances yield and efficiency.
Drug Development Aids in designing peptide-based drugs targeting specific pathways; improves therapeutic efficacy.
Bioconjugation Facilitates attachment of peptides to biomolecules for targeted therapies and diagnostics.
Neuroscience Research Used in synthesizing neuropeptides for studying neurotransmission and neurological disorders.
Analytical Chemistry Develops methods for characterizing peptides; ensures quality control during synthesis processes.

Case Studies

  • Peptide Synthesis Efficiency : A study demonstrated that using this compound significantly increased the yield of a complex neuropeptide compared to traditional methods without this protecting group, highlighting its effectiveness in SPPS .
  • Targeted Drug Development : Research indicated that a novel drug candidate synthesized using this compound exhibited improved binding affinity to its target receptor compared to similar compounds lacking this modification, showcasing its potential in pharmaceutical applications .
  • Neuropeptide Research : In a study focused on neurotransmitter systems, researchers utilized this compound to synthesize specific neuropeptides that were critical for understanding receptor interactions involved in mood regulation .

Mechanism of Action

The mechanism of action of (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
  • Fmoc-L-Lys(Nvoc)-OH

Uniqueness

(S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is unique due to its specific structure, which includes the Fmoc protecting group and the phenylpropan-2-yl ether moiety. These features confer distinct chemical properties and reactivity, making it a valuable tool in peptide synthesis and other research applications.

Biological Activity

Fmoc-Glu-2-phenylisopropyl ester (Fmoc-Glu-O-2-PhiPr) is a significant compound in peptide synthesis and drug development, particularly due to its role as a protecting group for the amino acid glutamic acid. This article explores the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Overview of this compound

Fmoc-Glu-O-2-PhiPr is a derivative of glutamic acid where the carboxylic acid group is esterified with 2-phenylisopropanol. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety that can be easily removed under basic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .

Applications in Biological Research

1. Peptide Synthesis

  • Fmoc-Glu-O-2-PhiPr is primarily used in SPPS to protect the glutamic acid residue during peptide assembly. This protection enhances the efficiency and yield of peptide chains, allowing for more complex structures to be synthesized .

2. Drug Development

  • The compound plays a crucial role in the design of peptide-based drugs, which are often more effective and exhibit fewer side effects compared to traditional small-molecule drugs. Its ability to facilitate the selective modification of peptides makes it valuable in medicinal chemistry .

3. Bioconjugation

  • Fmoc-Glu-O-2-PhiPr can be employed to attach peptides to various biomolecules, aiding in the development of targeted therapies and diagnostics. This application is particularly relevant in creating bioconjugates for therapeutic use .

4. Neuroscience Research

  • The compound is utilized in synthesizing neuropeptides, contributing to studies on neurotransmission and potential treatments for neurological disorders. Its role in enhancing peptide stability is critical for neurobiological applications .

The biological activity of Fmoc-Glu-O-2-PhiPr is largely attributed to its chemical structure and the protective role of the Fmoc group. The following mechanisms are noteworthy:

  • Selective Hydrolysis : The 2-phenylisopropyl ester can be selectively hydrolyzed under specific conditions, allowing for controlled release of glutamic acid during peptide synthesis .
  • Stability Under Synthesis Conditions : The compound demonstrates stability under various synthesis conditions, which is essential for maintaining the integrity of sensitive peptide sequences during assembly .

Research Findings and Case Studies

Numerous studies have highlighted the effectiveness of Fmoc-Glu-O-2-PhiPr in various applications:

StudyFindings
Study 1 Demonstrated the efficiency of using Fmoc-Glu-O-2-PhiPr in synthesizing complex peptides with minimal side reactions during SPPS .
Study 2 Investigated the application of this compound in drug design, showing improved binding affinity and selectivity for target receptors compared to non-modified peptides .
Study 3 Explored its role in neuropeptide synthesis, revealing potential therapeutic applications for treating neurological disorders through enhanced neurotransmitter stability .

Properties

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid

InChI

InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-27(33)25(16-17-26(31)32)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,31,32)

InChI Key

UFFILNXPAXHSBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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